Electron-Transport Performance: Benzothiazole-2-acetonitrile-Functionalized NDI vs. Alternative NDI Derivatives
Incorporation of the 2-(benzo[d]thiazol-2-yl)acetonitrile group at the naphthalenediimide (NDI) core yields NDI-BTH1, which exhibits a LUMO energy level of -4.326 eV, compared to -4.243 eV for the bis-substituted analog NDI-BTH2 [1]. This 0.083 eV lowering of the LUMO translates to a 62% increase in electron mobility (14.00 × 10⁻⁵ cm²/V·s for NDI-BTH1 vs. 8.64 × 10⁻⁵ cm²/V·s for NDI-BTH2) in OFET devices, demonstrating that the mono-substituted benzothiazole-acetonitrile architecture provides superior electron injection and transport characteristics relative to bis-substituted or alternative heterocyclic derivatives [1].
| Evidence Dimension | Electron mobility in organic field-effect transistors (OFETs) |
|---|---|
| Target Compound Data | NDI-BTH1 (bearing 2-(benzo[d]thiazol-2-yl)acetonitrile): 14.00 × 10⁻⁵ cm²/V·s |
| Comparator Or Baseline | NDI-BTH2 (bearing bis(benzo[d]thiazol-2-yl)methane): 8.64 × 10⁻⁵ cm²/V·s |
| Quantified Difference | 1.62-fold higher electron mobility (62% increase) |
| Conditions | Bottom-gate top-contact OFET configuration; LUMO determined by cyclic voltammetry |
Why This Matters
The superior electron mobility of the benzothiazole-2-acetonitrile-functionalized NDI directly translates to higher-performing n-type semiconductors for OFETs and perovskite solar cells, where device efficiency is critically dependent on electron-transport layer (ETL) performance; PSCs using NDI-BTH1 achieved 13.7% PCE [1].
- [1] Liu Y, et al. Influences of Structural Modification of Naphthalenediimides with Benzothiazole on Organic Field-Effect Transistor and Non-Fullerene Perovskite Solar Cell Characteristics. ACS Applied Materials & Interfaces. 2019;11(47):44487-44500. DOI: 10.1021/acsami.9b13894. View Source
